molecular formula C15H10N2O2 B1302823 2-(1,6-Naphthyridin-2-yl)benzoic acid CAS No. 392233-76-0

2-(1,6-Naphthyridin-2-yl)benzoic acid

Cat. No.: B1302823
CAS No.: 392233-76-0
M. Wt: 250.25 g/mol
InChI Key: YGSRIJFKQRHUOK-UHFFFAOYSA-N
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Description

2-(1,6-Naphthyridin-2-yl)benzoic acid: is a heterocyclic compound that features a naphthyridine ring fused to a benzoic acid moietyThe molecular formula of this compound is C15H10N2O2, and it has a molecular weight of 250.26 g/mol .

Mechanism of Action

Target of Action

The primary targets of the compound 2-(1,6-Naphthyridin-2-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Biochemical Pathways

It is known that naphthyridine, a core structure in this compound, is involved in various biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,6-Naphthyridin-2-yl)benzoic acid typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the naphthyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1,6-Naphthyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthyridine derivatives .

Scientific Research Applications

2-(1,6-Naphthyridin-2-yl)benzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-(1,6-Naphthyridin-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the naphthyridine and benzoic acid moieties allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(1,6-naphthyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRIJFKQRHUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375557
Record name 2-(1,6-naphthyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392233-76-0
Record name 2-(1,6-naphthyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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